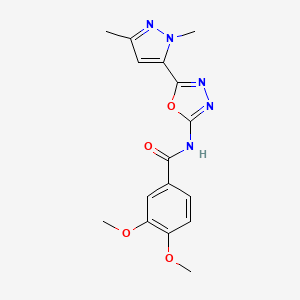

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide

Description

N-(5-(1,3-Dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide is a bis-heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 1,3-dimethylpyrazole moiety and a 3,4-dimethoxybenzamide group. The oxadiazole ring is a five-membered heterocycle known for its electron-withdrawing properties and role in enhancing metabolic stability and bioavailability in medicinal chemistry .

Properties

IUPAC Name |

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O4/c1-9-7-11(21(2)20-9)15-18-19-16(25-15)17-14(22)10-5-6-12(23-3)13(8-10)24-4/h5-8H,1-4H3,(H,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHRCQZDPISHTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide typically involves multiple steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Formation of the Oxadiazole Ring: The pyrazole intermediate is then reacted with a suitable carboxylic acid derivative, such as an acyl chloride, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).

Coupling with Benzamide: The oxadiazole intermediate is coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaOMe in methanol or ethanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical properties and structural features.

Structural and Functional Group Comparisons

a. N-[1-(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,4-dimethylbenzamide (F269-0500)

- Key Differences: Replaces the oxadiazole ring with a pyrimidinone core and substitutes dimethoxy groups with methyl groups on the benzamide.

- The methyl groups reduce polarity compared to methoxy substituents, as reflected in its logP (2.9354) and logSw (-3.1113) .

b. N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

- Key Differences: Substitutes the dimethoxybenzamide with a dimethylamino-phenyl group.

- Impact: The dimethylamino group increases electron density on the aromatic ring, altering electronic properties. The N4–C12 bond in the oxadiazole (1.290 Å) is shorter than the pyrazole N2–C9 bond (1.311 Å), indicating stronger conjugation in the oxadiazole ring due to electron withdrawal by oxygen .

c. N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide

- Key Differences : Replaces the pyrazole with a bromothiophene group.

- Impact: Bromine increases molecular weight (410.24 vs. The thiophene’s sulfur atom may influence redox properties or metabolic stability .

Physicochemical Properties

Electronic and Conformational Analysis

- Oxadiazole-Pyrazole Conjugation : In N,N-dimethyl-4-[5-(pyrazolyl)oxadiazolyl]aniline, the dihedral angle between oxadiazole and pyrazole rings is 7.97°, indicating near-planar conjugation. This alignment enhances resonance stabilization, a feature likely shared with the target compound .

Biological Activity

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, pharmacological properties, and potential applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction between 1,3-dimethyl-1H-pyrazole and various oxadiazole derivatives. The synthetic pathways often utilize standard organic reactions such as condensation and coupling reactions to achieve the desired structure.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing the oxadiazole moiety. For instance, derivatives with similar structures have shown significant activity against various bacterial strains. In vitro assays demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 8.72 μg/mL to 50.51 μg/mL against pathogenic bacteria like Xanthomonas species .

Antifungal Activity

Compounds related to this compound have also been evaluated for antifungal activity. The presence of the oxadiazole ring has been associated with enhanced antifungal properties against strains such as Candida and Aspergillus spp., indicating a broad spectrum of activity .

Anticancer Potential

The benzamide structure is known for its role in cancer therapeutics. Research indicates that compounds with similar frameworks can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, studies have shown that benzamide derivatives can act as inhibitors of RET kinase activity, which is implicated in various cancers .

Case Study 1: Antibacterial Evaluation

In a study evaluating a series of oxadiazole derivatives, one compound demonstrated an EC50 value of 7.40 μg/mL against Xanthomonas oryzae, outperforming traditional bactericides. This suggests that modifications to the pyrazole and oxadiazole components can significantly enhance antibacterial efficacy .

Case Study 2: Antifungal Activity

Another study assessed the antifungal properties of related compounds against Candida albicans. The results indicated that specific modifications to the oxadiazole moiety could lead to improved activity profiles, making them promising candidates for further development in antifungal therapies .

Q & A

Q. What are the key considerations for synthesizing N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide?

The synthesis typically involves coupling a substituted oxadiazole-thiol intermediate with a benzamide derivative. A general procedure (e.g., from ) includes:

- Reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with a chlorinated benzamide precursor in DMF under basic conditions (K₂CO₃) at room temperature.

- Critical parameters: Solvent choice (DMF for solubility), stoichiometric ratios (1:1.1 molar ratio of oxadiazole-thiol to benzamide), and reaction time (monitored via TLC/HPLC).

- Purification via column chromatography using ethyl acetate/hexane gradients to isolate the final product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Analytical techniques include:

- NMR spectroscopy : Assign peaks for pyrazole (δ 2.5–3.5 ppm for methyl groups), oxadiazole (δ 8.0–8.5 ppm for ring protons), and dimethoxybenzamide (δ 3.8–4.0 ppm for OCH₃ groups).

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns aligned with the expected structure.

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phases .

Advanced Research Questions

Q. What strategies optimize the reaction yield when synthesizing derivatives of this compound?

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution in oxadiazole-thiol reactions.

- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to improve reactivity in heterogeneous systems.

- Temperature control : Elevated temperatures (50–60°C) may accelerate coupling but risk side reactions (e.g., hydrolysis of oxadiazole). Pilot studies comparing yields at RT vs. heated conditions are recommended .

Q. How do structural modifications (e.g., substituent changes on the benzamide or pyrazole) affect bioactivity?

- Case study : Replacing dimethoxy groups with electron-withdrawing groups (e.g., nitro) on the benzamide enhances antimicrobial activity but reduces solubility.

- Pyrazole substitution : 1,3-dimethyl groups improve metabolic stability compared to unsubstituted pyrazoles, as shown in related compounds ().

- Methodology : Use in vitro assays (e.g., MIC for antimicrobial activity, kinase inhibition assays) paired with computational docking (AutoDock Vina) to correlate structural changes with target binding .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

- ADMET prediction : SwissADME or ProTox-II to estimate solubility (LogP), CYP450 inhibition, and toxicity.

- Molecular dynamics (MD) simulations : GROMACS to study interactions with biological targets (e.g., bacterial enzymes or cancer-related kinases).

- Validation : Cross-reference predictions with experimental data (e.g., plasma protein binding assays) to refine models .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Hypothesis : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, compound concentration).

- Approach :

Replicate assays under standardized conditions (CLSI guidelines for antimicrobial testing).

Validate via orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays).

Analyze batch-to-batch purity differences using HPLC-MS .

Experimental Design & Data Analysis

Q. What in vitro models are appropriate for evaluating this compound’s anticancer potential?

- Cell lines : Use NCI-60 panel for broad screening or target-specific lines (e.g., MCF-7 for breast cancer).

- Assays :

- MTT assay for cytotoxicity (IC₅₀ determination).

- Flow cytometry (Annexin V/PI staining) to assess apoptosis.

- Controls : Include reference drugs (e.g., doxorubicin) and vehicle controls to normalize results .

Q. How should researchers design SAR studies for this compound?

- Scaffold diversification : Synthesize analogs with variations in:

- Benzamide substituents (e.g., methoxy vs. halogen).

- Oxadiazole ring substitution (e.g., sulfur vs. oxygen).

- Data analysis :

- Use PCA (Principal Component Analysis) to correlate structural features with bioactivity.

- Generate heatmaps for IC₅₀ values across analogs to identify critical pharmacophores .

Methodological Challenges

Q. What are the stability challenges for this compound under physiological conditions?

- Degradation pathways : Hydrolysis of the oxadiazole ring in acidic pH (e.g., gastric fluid).

- Mitigation strategies :

- Formulate as nanoparticles (PLGA encapsulation) to enhance stability.

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

Q. How can researchers validate target engagement in complex biological systems?

- Pull-down assays : Use biotinylated probes of the compound to isolate target proteins from cell lysates.

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of targets upon compound binding.

- CRISPR knockouts : Confirm activity loss in target-deficient cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.